molecular formula C7H4BrClF3NO B1409658 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline CAS No. 1807042-73-4

5-Bromo-3-chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1409658
CAS No.: 1807042-73-4
M. Wt: 290.46 g/mol
InChI Key: IMSULBZZGGNROJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring a bromo substituent at position 5, chloro at position 3, and a trifluoromethoxy (-OCF₃) group at position 2 on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties imparted by the combination of electron-withdrawing substituents (Br, Cl, and -OCF₃). The trifluoromethoxy group, in particular, enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

5-bromo-3-chloro-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSULBZZGGNROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Sequential Halogenation and Nucleophilic Substitution

This method involves starting from 2,4-dichloroaniline or 2,4-dichlorobenzene derivatives and performing stepwise halogenation and substitution reactions.

Step Reaction Conditions Notes
1 Nitration of aniline derivative Cold HNO₃/H₂SO₄ Introduces nitro group at para position, which can be reduced later
2 Reduction of nitro group Catalytic hydrogenation (Pd/C, H₂) Converts to amino group
3 Selective halogenation NBS or NCS with Lewis acid catalysts Introduces bromine and chlorine at desired positions
4 O-alkylation with trifluoromethoxy Trifluoromethoxylation reagents (e.g., trifluoromethoxide salts) Attaches CF₃O group at specific position

Method 2: Direct Aromatic Substitution via Halogenation

Based on patent CN101168510A, a process involves starting from 4-bromo-2-trifluoromethylaniline and performing chlorination and bromination steps under controlled conditions:

  • Starting Material : 4-bromo-2-trifluoromethylaniline
  • Reaction : Chlorination at the 3-position
  • Reagents : N-chlorosuccinimide (NCS), FeCl₃ catalyst
  • Conditions : Reflux in an inert solvent like acetonitrile or dichloromethane

This approach emphasizes regioselectivity, leveraging the directing effects of existing substituents.

Optimization of Reaction Conditions

Parameter Optimization Strategy Effect Reference
Temperature Maintain between 50–80°C for halogenation Enhances regioselectivity ,
Solvent Use polar aprotic solvents like acetonitrile or DMSO Improves yields and selectivity
Catalyst Use FeCl₃ or NCS for halogenation Promotes regioselective halogenation ,
Reagent Equivalents Use slight excess of halogenating agents Ensures complete substitution

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Typical Yield Advantages Challenges
1 2,4-Dichloroaniline NBS, trifluoromethoxylation reagents Halogenation, trifluoromethoxy substitution 60–75% Straightforward, scalable Regioselectivity control
2 4-Bromo-2-trifluoromethylaniline NCS, FeCl₃ Selective chlorination at 3-position 70–85% High regioselectivity Requires purification
3 Aromatic precursors with amino groups Trifluoromethoxide salts Nucleophilic substitution, halogenation 55–70% Flexibility in functionalization Multi-step process

Research Findings and Notes

  • Patented Methods : Patent CN101168510A describes a feasible industrial process involving acetylation, nitration, deacetylation, and reduction steps, culminating in halogenation with high selectivity and overall yield of approximately 43%.

  • Reaction Conditions : Controlled temperature (50–80°C), polar aprotic solvents, and appropriate catalysts are critical for regioselectivity and yield.

  • Functional Group Compatibility : The trifluoromethoxy group is sensitive to harsh conditions; thus, milder reaction conditions are preferred during its introduction.

  • Industrial Relevance : The methods are designed for scalability, with emphasis on reagent availability, reaction simplicity, and high yields.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. It acts as a key intermediate in the production of various drugs, enhancing their efficacy and specificity. Notably, it has been associated with the development of neuroprotective agents such as Riluzole, which is used in treating amyotrophic lateral sclerosis (ALS) .

Case Study: Neuroprotective Agents

  • Compound : Riluzole
  • Target : ALS
  • Role of 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline : Intermediate in synthesis, contributing to improved drug specificity.

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals. It is particularly significant in the synthesis of trifluoromethylpyridine derivatives, which are essential components of modern herbicides and pesticides. These compounds help improve crop yields by providing effective protection against pests and diseases .

Case Study: Trifluoromethylpyridine Derivatives

  • Application : Crop protection
  • Outcome : Development of over 20 new agrochemical products with ISO common names.

Material Science

The compound also finds applications in materials science, particularly in the creation of advanced polymers and coatings. Its incorporation into material formulations enhances thermal and chemical resistance, making these materials suitable for use in harsh environments .

Material Properties

PropertyDescription
Thermal ResistanceHigh
Chemical ResistanceExcellent
Application AreasCoatings, advanced polymers

Synthesis of Fluorinated Compounds

This compound plays a crucial role in the synthesis of fluorinated compounds. These compounds are vital in various applications, including refrigerants and specialty solvents, where they often outperform non-fluorinated alternatives due to their enhanced stability and performance .

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.

    Chemical Reactivity: The electron-withdrawing groups on the aromatic ring influence its reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and synthetic differences between 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
This compound Br (5), Cl (3), -OCF₃ (2) C₇H₄BrClF₃NO 274.46 (calculated) N/A Hypothesized higher polarity due to -OCF₃; potential for enhanced thermal stability
3-Bromo-5-chloro-2-(trifluoromethyl)aniline Br (3), Cl (5), -CF₃ (2) C₇H₄BrClF₃N 274.46 1805018-32-9 -CF₃ group increases electron-withdrawing effect vs. -OCF₃; lower polarity
4-Bromo-2-(trifluoromethoxy)aniline Br (4), -OCF₃ (2) C₇H₅BrF₃NO 256.02 175278-09-8 Reduced steric hindrance; used as a building block in agrochemicals
3-Bromo-5-(trifluoromethoxy)aniline Br (3), -OCF₃ (5) C₇H₅BrF₃NO 256.02 914636-35-4 Positional isomer; altered reactivity in electrophilic substitution reactions
2-Bromo-5-(trifluoromethyl)aniline Br (2), -CF₃ (5) C₇H₅BrF₃N 240.02 454-79-5 -CF₃ group at position 5; higher volatility compared to -OCF₃ analogs

Key Observations:

Substituent Effects :

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound provides stronger electron-withdrawing effects and higher polarity compared to -CF₃, influencing solubility and reaction kinetics .
  • Halogen Position : Bromine at position 5 (meta to -OCF₃) in the target compound may sterically hinder electrophilic aromatic substitution compared to bromine at position 2 or 3 in analogs .

Physicochemical Properties :

  • Molecular weights range from 240.02 (simpler analogs) to 274.46 (chlorinated derivatives).
  • The trifluoromethoxy group increases molecular weight by ~16 g/mol compared to -CF₃ analogs .

Synthetic Accessibility :

  • Compounds like 4-Bromo-2-(trifluoromethoxy)aniline are commercially available (purity >97%), suggesting scalable synthesis routes .
  • Chlorinated derivatives (e.g., 3-Bromo-5-chloro-2-(trifluoromethyl)aniline) require multi-step halogenation, increasing synthetic complexity .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-chloro-2-(trifluoromethoxy)aniline, and what are the key reaction conditions to optimize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group modifications. A plausible route starts with a trifluoromethoxy-substituted aniline derivative. Bromination and chlorination can be achieved using electrophilic aromatic substitution (EAS) under controlled conditions. For example, bromine (Br₂) in acetic acid or HBr with a catalyst (e.g., FeBr₃) at 0–50°C introduces the bromo group, while chlorination may require Cl₂ gas or N-chlorosuccinimide (NCS) in a polar aprotic solvent. The trifluoromethoxy group is often introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or via Ullmann-type coupling . Key optimizations include temperature control (-20°C to +80°C for nitration/halogenation steps), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization to remove isomers/byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize and confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The aromatic proton signals will show splitting patterns reflecting adjacent substituents. For example, the para-substituted trifluoromethoxy group (-OCF₃) deshields nearby protons, while bromine and chlorine substituents cause distinct downfield shifts. ¹⁹F NMR can confirm the -OCF₃ group (δ ~ -55 to -60 ppm) .
  • IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O-C (1250 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) will show the molecular ion peak at m/z 290.94 (C₇H₄BrClF₃NO), with isotopic clusters for Br and Cl aiding identification .

Q. What safety precautions are critical when handling this compound in the laboratory, considering its halogenated and aniline functional groups?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Aniline derivatives are toxic and may cause methemoglobinemia.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light and moisture, which may hydrolyze the trifluoromethoxy group.
  • Waste Disposal : Neutralize with dilute HCl before disposal to protonate the aniline group, reducing toxicity .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, Cl, CF₃O) influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions, and what regioselectivity patterns are expected?

  • Methodological Answer : The trifluoromethoxy group (-OCF₃) is a strong para-directing, electron-withdrawing group due to its inductive (-I) effect, while bromine and chlorine are meta-directing. In NAS, the combined effects create competing regiochemical outcomes. For example, in reactions with amide nucleophiles, substitution is favored ortho to the -OCF₃ group (due to its activating effect via resonance in the transition state) but meta to Br/Cl. Computational modeling (DFT) or Hammett σ constants can predict dominant pathways. Experimental validation via competitive reactions (e.g., with ³⁵S-labeled nucleophiles) may resolve ambiguities .

Q. What strategies can be employed to resolve contradictions in experimental data, such as unexpected byproducts during synthesis or discrepancies in spectroscopic analysis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For example, nitration byproducts (e.g., 3-nitro vs. 5-nitro isomers) may form due to competing directing effects. Adjust reaction stoichiometry or use protecting groups (e.g., acetyl for -NH₂) to suppress side reactions .
  • Spectroscopic Discrepancies : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous NOE effects, crystallography (via SHELX refinement) can confirm spatial arrangements .

Q. How can computational chemistry (e.g., DFT calculations) predict the compound's behavior in catalytic reactions or its interaction with biological targets?

  • Methodological Answer :
  • Reactivity Prediction : DFT calculations (B3LYP/6-311+G*) model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura involving the bromo group). Fukui indices identify electrophilic/nucleophilic sites, guiding catalyst design (e.g., Pd(PPh₃)₄ for C-Br activation) .
  • Biological Interactions : Molecular docking (AutoDock Vina) simulates binding to enzymes (e.g., cytochrome P450). The trifluoromethoxy group’s lipophilicity (clogP ~2.8) enhances membrane permeability, which can be validated via MD simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-2-(trifluoromethoxy)aniline
Reactant of Route 2
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5-Bromo-3-chloro-2-(trifluoromethoxy)aniline

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